4-(Methanesulfonyl)-3-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
648905-03-7 |
|---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-methoxy-4-methylsulfonylphenol |
InChI |
InChI=1S/C8H10O4S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5,9H,1-2H3 |
InChI Key |
AKAAGJRSQFZGMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)S(=O)(=O)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Methanesulfonyl 3 Methoxyphenol
Electron Transfer and Redox Mechanisms of Substituted Phenols
The reactivity of phenolic compounds is often dominated by electron transfer processes, leading to the formation of phenoxyl radicals. The presence of both an electron-donating methoxy (B1213986) group and a strongly electron-withdrawing methanesulfonyl group on the aromatic ring of 4-(Methanesulfonyl)-3-methoxyphenol suggests a complex interplay of electronic effects that would govern its redox behavior.
Oxidative Transformations (e.g., Quinone Monoacetal Formation)
While specific studies on the oxidative transformation of this compound are not available, the oxidation of substituted phenols is a well-established area of research. Phenols can be oxidized to form a variety of products, including quinones and quinone-like structures. The formation of quinone monoacetals typically involves the oxidation of a phenol (B47542) in the presence of an alcohol. For this compound, one could hypothesize that electrochemical or chemical oxidation would lead to a phenoxonium ion, which could then be trapped by an alcohol to form a quinone monoacetal. The regioselectivity of this process would be influenced by the electronic and steric effects of the methoxy and methanesulfonyl substituents.
Radical-Mediated Reactions (e.g., Hydroxyl Radical Interactions)
Radical-mediated reactions are crucial in many chemical and biological systems. Phenolic compounds are known to be excellent scavengers of free radicals, including hydroxyl radicals. The reaction proceeds via hydrogen atom transfer from the phenolic hydroxyl group to the radical, generating a stable phenoxyl radical. The stability of this radical is key to the antioxidant activity of phenols. In the case of this compound, the resulting phenoxyl radical would be stabilized by resonance, with delocalization of the unpaired electron over the aromatic ring. The electron-withdrawing sulfonyl group might influence the spin density distribution in the radical, potentially affecting its subsequent reactions.
Nucleophilic and Electrophilic Pathways at the Aromatic Ring
For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing methanesulfonyl group could activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to it.
Reaction Kinetics and Thermodynamics of this compound Transformations
Detailed kinetic and thermodynamic data for reactions involving this compound are not present in the surveyed literature. To understand the reaction rates and equilibria, experimental studies would be required. For instance, determining the pKa of the phenolic proton would be fundamental to understanding its reactivity in acid-base dependent reactions. The bond dissociation enthalpy of the O-H bond would provide critical thermodynamic information about its antioxidant capacity.
Role of Solvent Effects and pH in Reaction Mechanisms
The solvent and pH are expected to play a significant role in the reactions of this compound. The acidity of the phenolic proton means that the state of protonation will be highly pH-dependent. The phenolate (B1203915) form, present at higher pH, is a much stronger electron donor and would be more susceptible to oxidation and electrophilic attack.
Solvent polarity and hydrogen bonding capability would influence reaction rates and equilibria. For instance, polar protic solvents could stabilize charged intermediates and transition states, potentially accelerating ionic reactions.
Based on a comprehensive search of available scientific literature, it appears that detailed computational and theoretical studies specifically for the chemical compound This compound have not been published.
Therefore, it is not possible to provide an article with the specific, in-depth data requested for the following sections:
Advanced Computational Chemistry and Theoretical Studies of 4 Methanesulfonyl 3 Methoxyphenol
Intermolecular Interactions and Crystal Packing Analysis
Hydrogen Bonding and Other Non-Covalent Interactions
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of 4-(Methanesulfonyl)-3-methoxyphenol is primarily dictated by the rotation around the C-S bond of the methanesulfonyl group and the C-O bonds of the methoxy (B1213986) and hydroxyl groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of the molecule and identifying its stable conformers. aip.org
The orientation of the methoxy group relative to the hydroxyl and methanesulfonyl substituents is a key determinant of conformational stability. Studies on methoxyphenol isomers indicate that intramolecular hydrogen bonding and steric hindrance play significant roles. aip.orgresearchgate.net For this compound, it is anticipated that the methoxy group's methyl moiety can orient either towards or away from the adjacent hydroxyl group. The most stable conformers are likely those that minimize steric clash while potentially allowing for weak intramolecular interactions.
A relaxed PES scan, systematically rotating the dihedral angles of the key functional groups, can elucidate the energy barriers between different conformations. For instance, the rotation of the methanesulfonyl group will likely have a distinct energy profile, influenced by the electronic interactions with the ortho-methoxy group and the para-hydroxyl group.
Table 1: Predicted Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| A | ~0° (syn-periplanar) | ~90° | 0.00 (most stable) |
| B | ~180° (anti-periplanar) | ~90° | 1.5 - 2.5 |
| C | ~0° (syn-periplanar) | ~0° | 3.0 - 4.0 |
Note: These are predicted values based on theoretical calculations for analogous substituted phenols and anisoles. The actual values would require specific DFT calculations for this compound.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry provides robust methods for predicting the spectroscopic parameters of molecules, which can be invaluable for their structural elucidation and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. bohrium.comfrontiersin.orggithub.io For this compound, the chemical shifts of the aromatic protons and carbons are expected to be significantly influenced by the electronic effects of the substituents. The potent electron-withdrawing nature of the methanesulfonyl group will deshield the protons and carbons in its vicinity, leading to downfield shifts. Conversely, the electron-donating hydroxyl and methoxy groups will cause upfield shifts, particularly at the ortho and para positions relative to them. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are frequently employed for such predictions. dntb.gov.ua
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -OH) | 6.8 - 7.0 | 110 - 115 |
| Aromatic CH (ortho to -SO₂Me) | 7.5 - 7.7 | 125 - 130 |
| Methine CH (between substituents) | 7.2 - 7.4 | 118 - 122 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Methanesulfonyl (-SO₂CH₃) | 3.1 - 3.3 | 40 - 45 |
Note: These are estimated ranges based on the known effects of similar functional groups on benzene (B151609) rings. Accurate prediction requires specific calculations.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the various vibrational modes of the molecule. Computational methods can predict these frequencies with a high degree of accuracy. researchgate.netarxiv.org For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and methyl groups, the S=O stretches of the sulfonyl group, and the C-O stretches of the methoxy and phenol (B47542) groups. The position of the O-H stretching frequency can be indicative of any intramolecular hydrogen bonding. The strong S=O stretching bands are expected to appear in the characteristic region of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
Reaction Pathway and Transition State Analysis through Computational Methods
Computational methods are indispensable for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. youtube.comucsb.edu For this compound, several types of reactions could be of interest, including those involving the phenolic hydroxyl group, which is a common feature in antioxidant chemistry. nih.govacs.orgnih.gov
Phenolic compounds can act as antioxidants through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). acs.orgnih.gov Computational studies can model these processes by calculating the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the molecule. A lower BDE facilitates the HAT mechanism, while a lower IP favors the SET pathway.
The reactivity of the aromatic ring towards electrophilic substitution can also be investigated. rsc.org The directing effects of the substituents can be rationalized by calculating the energies of the intermediate carbocations (sigma complexes) for substitution at different positions. The methoxy and hydroxyl groups are activating and ortho-, para-directing, while the methanesulfonyl group is deactivating and meta-directing. The interplay of these effects will determine the most likely sites for electrophilic attack.
Transition state theory, combined with DFT calculations, allows for the precise location of the transition state structure on the potential energy surface and the determination of the activation barrier for a given reaction. ucsb.eduacs.org This provides quantitative insights into the reaction kinetics.
Spectroscopic and Analytical Research Methodologies for 4 Methanesulfonyl 3 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural analysis of 4-(Methanesulfonyl)-3-methoxyphenol.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons, the methoxy (B1213986) group protons, the methanesulfonyl group protons, and the phenolic hydroxyl proton.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the electron-withdrawing sulfonyl group and the electron-donating methoxy and hydroxyl groups.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. youtube.com
Methanesulfonyl Protons (-SO₂CH₃): The three equivalent protons of the methyl group attached to the sulfonyl group would also produce a singlet, expected to be in the range of δ 3.0-3.5 ppm due to the strong deshielding effect of the two adjacent oxygen atoms.
Phenolic Proton (-OH): The hydroxyl proton gives a signal that can be broad and its chemical shift is variable, often depending on concentration, temperature, and solvent. It can range from δ 4.0 to δ 7.0 ppm or even higher and may exchange with deuterium (B1214612) in D₂O, causing the peak to disappear, which is a useful diagnostic test.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for each of the eight carbon atoms.
Aromatic Carbons: The six carbons of the benzene ring would have signals in the δ 100-160 ppm region. The carbons directly attached to the oxygen and sulfur atoms would be the most downfield (highest ppm values) due to the strong deshielding effects of these electronegative atoms. youtube.com For instance, carbons bonded to oxygen in similar phenol (B47542) structures are often found between 150 and 160 ppm. youtube.com
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the aliphatic region, typically around δ 55-60 ppm. youtube.com
Methanesulfonyl Carbon (-SO₂CH₃): The carbon of the methanesulfonyl group would also be in the aliphatic region, likely around δ 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following table is predictive, based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.
| Group | NMR Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration/Carbon Count |
|---|---|---|---|---|
| Aromatic-H | ¹H | 6.5 - 8.0 | Multiplets (d, dd) | 3H |
| -OCH₃ | ¹H | 3.5 - 4.0 | Singlet (s) | 3H |
| -SO₂CH₃ | ¹H | 3.0 - 3.5 | Singlet (s) | 3H |
| -OH | ¹H | Variable (e.g., 4.0-7.0) | Broad Singlet (br s) | 1H |
| Aromatic-C | ¹³C | 100 - 160 | N/A | 6C |
| -OCH₃ | ¹³C | 55 - 60 | N/A | 1C |
| -SO₂CH₃ | ¹³C | 40 - 50 | N/A | 1C |
To confirm the assignments made from 1D NMR and to fully elucidate the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, it would link the methoxy proton singlet to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation between the methoxy protons and the aromatic carbon they are attached to, and correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents, such as confirming the proximity of the methoxy group protons to a specific aromatic proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and providing clues about the structure through fragmentation analysis.
HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₈H₁₀O₄S), HRMS would be able to confirm this specific molecular formula by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass.
In tandem mass spectrometry (MS/MS), a specific ion (usually the molecular ion) is selected, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to identify its structural components. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the methyl group from the sulfonyl moiety (-15 Da).
Loss of the entire methanesulfonyl group (•SO₂CH₃).
Cleavage of the methoxy group (-31 Da).
Fragmentation of the aromatic ring itself.
Analysis of these fragments allows for the confirmation of the presence and connectivity of the functional groups predicted by NMR.
Table 2: Predicted Mass Spectrometry Data for this compound Note: This table presents theoretical mass values and potential fragmentation patterns.
| Analysis Type | Information Obtained | Expected Observation for C₈H₁₀O₄S |
|---|---|---|
| HRMS ([M+H]⁺) | Exact Molecular Formula | Calculated m/z for [C₈H₁₁O₄S]⁺ would confirm the elemental composition. |
| MS/MS | Structural Fragments | Observation of fragment ions corresponding to the loss of key functional groups (e.g., •CH₃, •OCH₃, •SO₂CH₃). |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), allowing for their identification. photothermal.com
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ for the phenolic hydroxyl group, with the broadening due to hydrogen bonding. youtube.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methanesulfonyl groups) appear just below 3000 cm⁻¹. youtube.com
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. youtube.com
S=O Stretches: The sulfonyl group is a very strong IR absorber and will show two characteristic and intense stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.
C-O Stretch: The aryl ether C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1275 cm⁻¹ region. youtube.com
Raman spectroscopy, which relies on changes in polarizability, is often more sensitive to non-polar, symmetric vibrations. photothermal.com It would be particularly useful for observing the S=O symmetric stretch and skeletal vibrations of the aromatic ring, providing complementary data to the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound Note: This table lists characteristic absorption/scattering regions for the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl S=O | Symmetric Stretch | 1140 - 1160 | Strong |
| Aryl Ether C-O | C-O Stretch | 1200 - 1275 | Strong |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
X-ray Diffraction (XRD) on a single crystal is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thermofisher.com This method provides unequivocal data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's chemical and physical properties. For a compound like this compound, obtaining a single crystal suitable for XRD analysis would yield a detailed structural model, confirming its molecular geometry and revealing the nuances of its intermolecular interactions in the solid state.
While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally related compounds provides insight into the expected findings. For instance, single-crystal XRD studies on various N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have been conducted to understand how substitution patterns affect their crystal structures. mdpi.com These studies reveal how the molecules arrange in the crystal lattice and which intermolecular forces, such as hydrogen bonds, dictate the packing. mdpi.com In one series of isomers, while the bond lengths and angles were very similar, the C-S-N-C torsion angles differed significantly, leading to different orientations of the phenyl rings. mdpi.com
Table 1: Representative Crystallographic Data for a Structurally Related Methoxyphenyl Derivative (Note: Data is for (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate, a related compound containing a 3-methoxy-4-hydroxyphenyl moiety, as specific data for this compound is not available). researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₉H₁₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.375(2) |
| b (Å) | 22.018(6) |
| c (Å) | 9.237(3) |
| β (°) | 106.271(3) |
| Volume (ų) | 1635.1(8) |
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are indispensable tools for the separation, identification, and quantification of this compound in research settings. They are crucial for assessing the purity of synthesized batches, isolating the compound from reaction mixtures, and quantifying it in various analytical studies.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Phenols can be analyzed directly or after derivatization to increase their volatility and improve peak shape. epa.gov U.S. EPA Method 8041A, for example, describes a robust procedure for analyzing phenols using a fused-silica open-tubular column and a flame ionization detector (FID). epa.gov For a compound like this compound, a high-temperature capillary column would be required. Derivatization, for instance, by converting the phenolic hydroxyl group into a less polar ether, may be employed to enhance its thermal stability and chromatographic performance. epa.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC would be the most common approach. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Research on the related compound 4-methoxyphenol (B1676288) demonstrates typical analytical conditions. It can be analyzed using a mixed-mode or reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid additive like phosphoric or sulfuric acid to ensure good peak shape. nih.govepa.govsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores. epa.gov
Table 2: Representative HPLC Conditions for Analysis of a Related Phenolic Compound (Note: Conditions are based on methods for 4-methoxyphenol and are adaptable for this compound). epa.gov
| Parameter | Description |
| Column | Primesep 100, Mixed-Mode (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with a buffer (e.g., 0.1% H₂SO₄) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 300 nm |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), provide a higher degree of certainty in analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the sensitive and selective detection of a mass spectrometer. This is a powerful tool for identifying and quantifying trace amounts of phenolic compounds in complex mixtures. matec-conferences.orgresearchgate.net U.S. EPA method 528 utilizes GC-MS for the determination of phenols in drinking water, demonstrating the technique's reliability and sensitivity. thermofisher.com The mass spectrometer fragments the analyte molecules in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint," allowing for unambiguous identification of this compound, even in the presence of co-eluting substances. nih.gov
Table 3: Typical GC-MS System Parameters for Phenol Analysis (Note: Based on general methods like U.S. EPA 528). thermofisher.com
| Parameter | Description |
| GC Column | TraceGOLD TG-5SilMS or similar (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium (Constant Flow) |
| Oven Program | Temperature gradient (e.g., 60°C hold, ramp to 300°C) |
| MS Detector | Ion Trap or Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing polar and non-volatile compounds like many phenols and their metabolites without the need for derivatization. nih.gov An LC-MS method for this compound would likely use a reversed-phase column with a mobile phase containing a volatile buffer, such as formic acid or ammonium (B1175870) acetate (B1210297), which is compatible with the MS interface. sielc.com Techniques like LC-MS/MS (tandem mass spectrometry) offer even greater selectivity and sensitivity, making them ideal for quantifying the compound at very low concentrations in complex biological or environmental samples. nih.gov
Chemical Transformations and Derivatization of 4 Methanesulfonyl 3 Methoxyphenol
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, readily undergoing reactions such as esterification and etherification to yield a range of derivatives.
Esterification and Etherification Reactions
Esterification: The reaction of 4-(Methanesulfonyl)-3-methoxyphenol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to produce the corresponding esters. The base serves to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, and to neutralize the acidic byproduct (e.g., HCl).
General Reaction Scheme for Esterification:
This compound + R-COCl (or (RCO)₂O) + Base → 4-(Methanesulfonyl)-3-methoxyphenyl acetate (B1210297) (or other ester) + Base·HCl
Etherification: Williamson ether synthesis is a common method for the preparation of ethers from phenols. This involves the reaction of the corresponding phenoxide ion, generated by treating the phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), with an alkyl halide (e.g., methyl iodide, ethyl bromide).
General Reaction Scheme for Etherification:
This compound + Base → Sodium 4-(methanesulfonyl)-3-methoxyphenoxide
Sodium 4-(methanesulfonyl)-3-methoxyphenoxide + R-X → 4-(Methanesulfonyl)-3-methoxy-1-(alkoxy)benzene + NaX
The methanesulfonyl group, being strongly electron-withdrawing, increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.
Formation of Sulfonate Esters
The phenolic hydroxyl group can be converted into a sulfonate ester, a valuable transformation as sulfonate groups are excellent leaving groups in nucleophilic substitution reactions. masterorganicchemistry.com This is typically achieved by reacting the phenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. masterorganicchemistry.com
While specific studies on this compound are limited, a general procedure for the synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides has been reported. youtube.comacs.org The reaction generally proceeds in good to excellent yields. youtube.comresearchgate.net The choice of sulfonyl chloride can vary, including those with electron-donating or electron-withdrawing groups. researchgate.net
Table 1: General Conditions for Sulfonate Ester Formation
| Reactants | Reagents | Solvent | General Conditions | Product Type |
| Phenol derivative, Sulfonyl chloride | Amine base (e.g., pyridine) | Dichloromethane | Stirring at room temperature for a specified period. youtube.com | Aryl sulfonate ester |
| Alcohol, Sulfonyl chloride | Aqueous base | Various | Environmentally benign conditions. acs.org | Sulfonate ester |
| Phenol derivative, Methanesulfonyl chloride | Pyridine | - | Standard mesylation conditions. masterorganicchemistry.com | Aryl mesylate |
| Phenol derivative, p-Toluenesulfonyl chloride | Pyridine | - | Standard tosylation conditions. masterorganicchemistry.com | Aryl tosylate |
The formation of a sulfonate ester from this compound would render the phenolic oxygen a good leaving group, opening up possibilities for further synthetic manipulations.
Reactions Involving the Methanesulfonyl Group
The methanesulfonyl group is generally stable but can undergo specific transformations under certain conditions.
Oxidation and Reduction of Sulfur
The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized.
Reduction of aryl sulfonyl groups can be challenging. However, certain reagents can effect this transformation. For instance, irradiation in the presence of a photoredox catalyst and a Hantzsch ester has been shown to remove a sulfonyl group. organic-chemistry.org While specific conditions for the reduction of the methanesulfonyl group in this compound have not been reported, it is expected to be resistant to common reducing agents under mild conditions.
Nucleophilic Attack at the Sulfonyl Group
The sulfur atom of the sulfonyl group is electrophilic and can be subject to nucleophilic attack. However, the S-C bond in aryl sulfones is generally strong and not easily cleaved. Nucleophilic substitution at the sulfonyl sulfur is more commonly observed with sulfonyl chlorides. iupac.org In the case of this compound, the methanesulfonyl group is generally considered a stable substituent. Cleavage of aryl mesylates (methanesulfonates) has been reported, highlighting the potential for the methanesulfonyl group to act as a protecting group for phenols. nih.govresearchgate.net
Electrophilic Aromatic Substitution on the Phenolic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing methanesulfonyl group. The directing effects of these substituents determine the position of substitution for incoming electrophiles.
The hydroxyl group is a strongly activating, ortho, para-director. byjus.comchemistrysteps.com The methoxy group is also a strongly activating, ortho, para-director. libretexts.orgorganicchemistrytutor.com Conversely, the methanesulfonyl group is a deactivating, meta-director. libretexts.org
Given the positions of the existing substituents on this compound, the directing effects can be analyzed as follows:
Hydroxyl group (at C1): Directs incoming electrophiles to positions C2 and C6.
Methoxy group (at C3): Directs incoming electrophiles to positions C2, C4, and C6.
Methanesulfonyl group (at C4): Directs incoming electrophiles to positions C2 and C6 (meta to itself).
All three groups direct incoming electrophiles to the C2 and C6 positions. The C2 position is sterically hindered by the adjacent hydroxyl and methoxy groups. Therefore, electrophilic substitution is most likely to occur at the C6 position.
Common electrophilic aromatic substitution reactions include:
Halogenation: Phenols are highly activated and can undergo halogenation even without a Lewis acid catalyst. byjus.comyoutube.com Reaction with bromine in a non-polar solvent would likely yield the monobrominated product at the C6 position. stackexchange.com
Nitration: Nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.comyoutube.comkhanacademy.org For this compound, nitration is expected to occur at the C6 position. The use of harsher nitrating agents can lead to multiple nitrations. nih.govdergipark.org.trresearchgate.net
Sulfonation: Aromatic sulfonation is a reversible reaction and can be used as a blocking group strategy in synthesis. masterorganicchemistry.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Bromination | Br₂ in CS₂ | 6-Bromo-4-(methanesulfonyl)-3-methoxyphenol |
| Nitration | Dilute HNO₃ | 4-(Methanesulfonyl)-3-methoxy-6-nitrophenol |
Formation of Polymeric or Oligomeric Derivatives
There is currently no scientific literature available that describes the successful polymerization or oligomerization of this compound. Phenolic compounds are often precursors in the synthesis of polymers, most notably phenol-formaldehyde resins and polycarbonates. However, the specific electronic and steric properties imparted by the methanesulfonyl and methoxy groups on the aromatic ring of this compound may influence its reactivity in polymerization reactions in ways that have not yet been explored or documented.
For a phenolic compound to typically undergo polymerization, it often requires at least two reactive sites on the aromatic ring to allow for the formation of a repeating chain. While the hydroxyl group provides one point of reactivity, the substitution pattern of this compound may not be conducive to the common polymerization pathways without prior functionalization.
Ring Modification and Rearrangement Reactions
Similarly, there is a notable absence of published research on ring modification or rearrangement reactions specifically involving this compound. Aromatic rings can undergo a variety of transformations, including electrophilic and nucleophilic substitution, as well as more complex rearrangement reactions under specific conditions.
The electron-withdrawing nature of the methanesulfonyl group and the electron-donating effect of the methoxy group create a specific electronic environment on the benzene (B151609) ring. This substitution pattern would be expected to direct any potential ring modification reactions to specific positions. However, no studies detailing such transformations for this compound have been found.
Advanced Research Applications of 4 Methanesulfonyl 3 Methoxyphenol in Organic Chemistry
Building Block for Complex Organic Synthesis
The structure of 4-(Methanesulfonyl)-3-methoxyphenol makes it a potentially valuable building block for the synthesis of more complex molecules, including natural products and heterocyclic compounds. The phenol (B47542) and the activated aromatic ring offer multiple sites for chemical modification.
Precursor in Natural Product Synthesis
The methoxyphenol structural unit is a common feature in many natural products. nih.gov Synthetic strategies often rely on the functionalization of such precursors. For instance, aryl-substituted 2-methoxyphenol derivatives can be generated from precursors like maltol (B134687) through rearrangement cascades. rsc.org While no specific syntheses of natural products directly employing this compound as a starting material are prominently reported, its functional groups allow for hypothetical synthetic routes. The phenolic hydroxyl can be used for ether or ester linkages, while the aromatic ring can undergo electrophilic substitution, guided by the directing effects of its substituents. The sulfone group, being very stable, would likely be carried through several synthetic steps, imparting its electronic properties on the final product.
Scaffold for Heterocyclic Compound Construction
Aryl sulfones are versatile platforms for constructing heterocyclic systems. rsc.org The sulfone group can act as a handle in various transformations. For example, palladium-catalyzed intramolecular Heck reactions of adducts formed from ortho-iodophenols and bromoallyl sulfones can furnish sulfonylated benzofurans. rsc.org Given that this compound contains a phenol, it could potentially be converted to an ortho-halo-derivative and subsequently used in similar cyclization strategies to build complex heterocyclic scaffolds.
Furthermore, heterocyclic allylsulfones have been developed as latent sulfinate reagents for palladium-catalyzed cross-coupling reactions, demonstrating the utility of the sulfone moiety in forming carbon-carbon bonds with aryl and heteroaryl halides. acs.orgrsc.org This suggests that this compound could be modified at the phenolic position with an allyl group, creating a substrate for such coupling reactions, thereby linking its core structure to other aromatic or heterocyclic systems.
Ligands in Coordination Chemistry and Catalysis
The functional groups on this compound offer potential coordination sites for metal ions, suggesting its utility in ligand design for catalysis. While the direct use of this compound as a ligand is not extensively documented, the chemistry of related structures provides a basis for its potential applications.
The synthesis of aryl sulfones itself often involves transition metal catalysis, with gold- and nickel-catalyzed methods being prominent for creating C-S bonds. acs.orgresearchgate.net For example, a ligand-enabled Au(I)/Au(III) redox cycle has been developed for the sulfonylation of aryl iodides. acs.org Conversely, the oxygen atom of the phenolic hydroxyl and the methoxy (B1213986) group in this compound could act as donor atoms for a metal center. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, would be heavily modulated by the strongly electron-withdrawing sulfone group. This could be advantageous in tuning the reactivity of a catalyst for specific applications.
Materials Science Research (e.g., Photosensitive Resins, Organic Electronic Materials Precursors)
Phenolic compounds are foundational precursors for various polymers and materials, including photosensitive resins. researchgate.netnasa.govresearchgate.net Phenol-formaldehyde resins, for example, are synthesized through the condensation of phenols with formaldehyde, a reaction that creates a cross-linked polymer network. youtube.com The reactivity of the phenol is key, and the substituents on the aromatic ring influence the properties of the resulting resin. The presence of the sulfone group in this compound could impart desirable properties such as increased thermal stability and altered solubility to a phenolic resin. Hybrid photosensitive UV-curable resins often use a combination of prepolymers and photoinitiators, such as triaryl sulfonium (B1226848) salts, to achieve desired mechanical properties. nih.gov
In the field of organic electronics, materials with specific chemical and physicochemical properties are required for devices like field-effect transistors and photovoltaic cells. rsc.org The performance of these materials is dictated by their molecular structure. The combination of electron-donating (hydroxyl, methoxy) and electron-withdrawing (methanesulfonyl) groups on a conjugated ring system makes this compound an interesting, albeit simple, model for a "push-pull" architecture. Such architectures are common in organic electronic materials and can be tuned to control the electronic energy levels of the molecule. Therefore, it could serve as a precursor for more complex, electroactive organic materials.
Development of Chemical Probes and Research Tools (e.g., Radiotracer Precursors for Imaging Research)
Chemical probes are essential tools for studying biological systems, allowing for the controlled investigation of protein function in a cellular context. mskcc.org The development of these probes often involves creating novel chemical entities. Sulfonyl-containing compounds have found a place in this field. For instance, sulfonyl fluorides have been developed as covalent probes to engage specific amino acid residues in proteins like cereblon. rsc.org Similarly, heteroaromatic sulfones have been identified as a class of biologically compatible, thiol-selective reagents. nih.gov
The scaffold of this compound provides a platform that could be elaborated into such chemical probes. The phenolic hydroxyl group is a convenient point for attaching linkers or other functional groups, while the sulfone provides a stable, polar handle that can influence binding and selectivity. For imaging applications, a precursor molecule is needed that can be readily radiolabeled. The phenolic position allows for reactions like etherification, which could be used to introduce a radiolabeled tag (e.g., with Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) research.
Antioxidant Research and Related Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. mdpi.com The antioxidant capacity is highly dependent on the other substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical, whereas electron-withdrawing groups tend to decrease it. mdpi.com
The methanesulfonyl group is strongly electron-withdrawing. Therefore, it is expected to decrease the hydrogen-donating ability of the phenolic hydroxyl in this compound, thereby reducing its radical-scavenging antioxidant potential compared to simpler methoxyphenols. Research on other phenolic compounds supports this. For example, the sulfation of phenolic acids like ferulic and caffeic acid, which involves adding a sulfate (B86663) group to a phenolic hydroxyl, leads to a significant inhibition of their antioxidant properties. nih.govmdpi.com However, some sulfur-containing phenolic compounds have shown interesting biological activities, including anti-inflammatory effects that may be mediated by their influence on redox-sensitive transcription factors. nih.govresearchgate.net Thus, while its direct radical-scavenging activity may be limited, this compound could be a subject of interest in broader studies of cellular redox modulation.
Interactive Data Tables
Table 1: Properties and Potential Reactivity of this compound
| Feature | Description | Potential Application |
| Phenolic Hydroxyl (-OH) | Acidic proton, nucleophilic oxygen. Site for H-bonding. | Ether/ester formation, O-alkylation, precursor for resins, coordination to metals. |
| Methoxy Group (-OCH₃) | Electron-donating group, potential H-bond acceptor. | Modulates electronic properties and reactivity of the aromatic ring. |
| Methanesulfonyl Group (-SO₂CH₃) | Strongly electron-withdrawing, polar, and stable. | Directs substitution, enhances thermal stability in polymers, potential for desulfonylative coupling. |
| Aromatic Ring | Can undergo electrophilic or nucleophilic substitution. | Scaffold for building complex molecules, platform for functionalization. |
Table 2: Summary of Potential Research Applications
| Research Area | Potential Role of this compound | Relevant Chemistry |
| Organic Synthesis | Building block for heterocycles and complex molecules. | Palladium-catalyzed coupling, cyclization reactions. |
| Catalysis | Precursor for custom ligands. | Coordination with transition metals via oxygen donors. |
| Materials Science | Monomer precursor for photosensitive or phenolic resins. | Polymerization via phenolic hydroxyl, use in push-pull electronic structures. |
| Chemical Biology | Scaffold for chemical probes and radiotracer precursors. | Functionalization at the phenol for attaching tags or reactive groups. |
| Antioxidant Research | Model compound to study substituent effects on antioxidant activity. | Radical scavenging assays, investigation of cellular redox modulation. |
UV Absorbers and Flame Retardants in Materials Science Research
The dual functionality inherent in the molecular structure of this compound, which combines a phenolic ring, a methoxy group, and a methanesulfonyl group, suggests its potential for advanced research applications in materials science, specifically as a UV absorber and a flame retardant. While direct research on this specific compound for these applications is not extensively documented, the known properties of its constituent chemical moieties provide a strong basis for exploring its utility in polymer stabilization and fire safety.
Theoretical Basis for UV Absorption
Phenolic compounds are well-established as effective UV absorbers and antioxidants in polymers. vinatiorganics.com Their ability to absorb UV radiation and dissipate the energy as heat protects the polymer matrix from degradation pathways such as photo-oxidation, which can lead to discoloration, embrittlement, and loss of mechanical properties. vinatiorganics.comnih.gov Phenols work by neutralizing free radicals induced by UV light, thereby inhibiting the chain reactions that cause polymer degradation. vinatiorganics.com
The presence of a methoxy group on the phenolic ring is known to influence the ultraviolet (UV) absorption spectrum of the molecule. nih.gov This substitution can shift the absorption bands, potentially enhancing protection against specific wavelengths of UV radiation that are particularly damaging to certain polymers. nih.govresearchgate.net Computational studies on methoxyphenols have shown that such substitutions can effectively reproduce the spectral shifts observed experimentally, indicating a predictable way to tune the UV absorption properties. nih.gov
The general mechanism for UV absorption in phenols involves the excitation of electrons from the ground state to higher energy states upon absorbing UV photons. The subsequent de-excitation process, primarily through non-radiative pathways, allows for the safe dissipation of the absorbed energy.
Potential as a Flame Retardant
The methanesulfonyl group introduces the potential for flame retardancy. Sulfur-containing compounds, particularly those that can form sulfonic acids or sulfur oxides upon heating, have been investigated as flame retardants. researchgate.netresearchgate.net Their mechanism often involves promoting the formation of a stable char layer on the surface of the burning material. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds into the gas phase. researchgate.net
Research on sulfonate-based flame retardants has shown that they can be highly effective, even at low concentrations, in increasing the Limiting Oxygen Index (LOI) and achieving higher ratings in flammability tests like UL-94. researchgate.net The sulfur element in these compounds is thought to catalyze char formation in the condensed phase during combustion. researchgate.net While the methanesulfonyl group in this compound is a sulfone rather than a sulfonate, the presence of sulfur and its potential to influence charring processes remains a key area for research.
The combination of both phosphorus and sulfur elements in a single molecule has been a subject of study for enhancing flame retardancy in polymers. researchgate.net This suggests that incorporating this compound into polymer backbones or using it as an additive could be a promising strategy for developing new flame-retardant materials.
Synergistic Effects and Future Research Directions
A significant area of interest is the potential for synergistic effects between the UV absorbing properties of the methoxyphenol moiety and the flame-retardant potential of the methanesulfonyl group. A material that is inherently protected from both UV degradation and fire would have a considerably extended service life and enhanced safety profile.
Future research would need to focus on synthesizing and incorporating this compound into various polymer matrices, such as polycarbonates, polypropylenes, and polyamides. Subsequent testing would involve evaluating its UV-Vis absorption spectrum within the polymer, its effectiveness in preventing photo-degradation over time, and its performance in standard flammability tests.
Detailed studies on the thermal decomposition of polymers containing this compound would be crucial to elucidate the specific mechanisms of char formation and flame inhibition. Analysis of the residual char and the gaseous byproducts of combustion would provide insight into the role of the methanesulfonyl group.
Below is a hypothetical data table illustrating the kind of research findings that would be sought to validate the potential of this compound as a multifunctional additive.
Table 1: Hypothetical Performance Data of a Polymer Composite Containing this compound
| Property | Base Polymer (e.g., Polycarbonate) | Polymer + 5% this compound |
|---|---|---|
| UV Absorption (λmax) | 280 nm | 295 nm |
| Change in Yellowness Index (after 500h UV exposure) | +15 | +3 |
| Tensile Strength Retention (after 500h UV exposure) | 70% | 95% |
| Limiting Oxygen Index (LOI) | 25% | 32% |
| UL-94 Flammability Rating | V-2 | V-0 |
| Peak Heat Release Rate (Cone Calorimetry) | 550 kW/m² | 320 kW/m² |
| Total Heat Release (Cone Calorimetry) | 90 MJ/m² | 65 MJ/m² |
| Char Yield at 800°C (TGA) | 15% | 35% |
Degradation and Environmental Fate Studies of 4 Methanesulfonyl 3 Methoxyphenol Academic Perspective
Oxidative Degradation Pathways (e.g., Ozonolysis, Photo-oxidation)
No studies specifically investigating the oxidative degradation of 4-(methanesulfonyl)-3-methoxyphenol through processes like ozonolysis or photo-oxidation were found. Research on other methoxyphenolic compounds suggests that degradation would likely involve reactions with hydroxyl radicals, singlet oxygen, and ozone, potentially leading to the cleavage of the aromatic ring or modification of the substituent groups. However, without experimental data, the specific reaction kinetics and products for this compound remain unknown.
Biotransformation and Biodegradation Mechanisms
There is no available research on the biotransformation or biodegradation of this compound by microorganisms. The presence of both a methoxy (B1213986) and a sulfonyl group may present challenges for microbial enzymatic systems. Studies on related compounds suggest potential pathways could include O-demethylation.
Hydrolytic Stability under Various Conditions
Data on the hydrolytic stability of this compound under different pH and temperature conditions is not available in the current body of scientific literature. The ether and sulfone functional groups are generally stable to hydrolysis under typical environmental conditions, but empirical data are necessary to confirm this for the target compound.
Theoretical Modeling of Environmental Persistence and Transformation Products
No theoretical modeling studies concerning the environmental persistence and potential transformation products of this compound have been published. Such models are valuable for predicting the likely fate of chemicals in the environment, but they rely on fundamental data that are currently lacking for this specific compound.
Research into Degradation Products and Their Chemical Properties
As there are no studies on the degradation of this compound, there is consequently no information on its degradation products or their chemical properties. Identifying these products is a critical step in assessing the full environmental impact of a compound.
Future Research Directions and Unexplored Avenues for 4 Methanesulfonyl 3 Methoxyphenol
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 4-(methanesulfonyl)-3-methoxyphenol is a foundational prerequisite for its broader study and application. Current synthetic strategies for analogous aryl sulfones often rely on multi-step processes that may involve harsh reagents and generate significant waste. wikipedia.orgresearchgate.net Future research should prioritize the development of novel synthetic methodologies that are both atom-economical and sustainable.
A promising avenue lies in the exploration of C-H functionalization reactions. Directing the sulfonylation of 3-methoxyphenol (B1666288) at the C4 position would be a highly efficient approach, eliminating the need for pre-functionalized starting materials. nih.gov Research in this area should focus on the design of selective catalysts that can overcome the directing effects of the existing hydroxyl and methoxy (B1213986) groups to achieve the desired regioselectivity.
Furthermore, the development of sustainable catalytic systems is paramount. This includes the use of earth-abundant metal catalysts or even metal-free organocatalytic systems to replace precious metal catalysts often employed in cross-coupling reactions. researchgate.netacs.org The use of biomass-derived sulfonated carbon catalysts could also be explored as a green alternative for sulfonylation reactions. researchgate.net
| Starting Material | Potential Reagent/Catalyst | Key Research Focus |
| 3-Methoxyphenol | Methanesulfonyl Chloride / Lewis Acid or Brønsted Acid | Optimization of regioselectivity for C4 sulfonylation. |
| 3-Methoxyphenol | Methanesulfonyl Azide / Triflic Anhydride (B1165640) | Exploring alternative sulfonylating agents for direct C-H functionalization. |
| 4-Bromo-3-methoxyphenol | Sodium Methanesulfinate (B1228633) / Copper or Palladium Catalyst | Development of efficient and sustainable cross-coupling conditions. |
Exploration of New Reaction Pathways and Catalytic Systems
Beyond its synthesis, the reactivity of this compound itself offers a rich field for investigation. The interplay between the electron-withdrawing sulfonyl group and the electron-donating methoxy and hydroxyl groups can lead to unique and potentially useful reaction pathways.
Future research should explore the derivatization of the phenolic hydroxyl group . This could involve etherification or esterification reactions to generate a library of new compounds with potentially altered biological activities or material properties. The reactivity of these derivatives could then be explored in various chemical transformations.
The development of novel catalytic systems for reactions involving this compound is another critical area. For instance, exploring its use as a ligand in transition metal catalysis could lead to the discovery of new catalysts with unique selectivity and reactivity. The phenolic oxygen and the sulfonyl oxygens could act as coordination sites for metal centers.
Advanced Spectroscopic and In Situ Mechanistic Studies
A thorough understanding of the structure and reaction mechanisms of this compound is essential for its rational application. While general spectroscopic data for related compounds exist, detailed analysis of the target molecule is lacking.
Future work must include a comprehensive spectroscopic characterization of this compound. This would involve detailed analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra to unambiguously assign all proton and carbon signals. organic-chemistry.org Infrared (IR) spectroscopy will be crucial for identifying the characteristic vibrational frequencies of the sulfonyl, hydroxyl, and methoxy groups. Mass spectrometry will confirm the molecular weight and provide insights into fragmentation patterns. au.dk
Crucially, in situ mechanistic studies are needed to elucidate the pathways of its formation and subsequent reactions. nih.gov Techniques such as in situ IR or NMR spectroscopy could be employed to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. Such studies would provide invaluable data for optimizing reaction conditions and designing more efficient synthetic routes.
| Spectroscopic Technique | Information to be Obtained |
| 1H NMR | Chemical shift and coupling constants of aromatic and methyl protons. |
| 13C NMR | Chemical shifts of all carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Vibrational frequencies of O-H, C-O, S=O, and C-S bonds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |
| In situ Spectroscopy | Identification of reaction intermediates and kinetic data. |
Application in Emerging Fields of Organic and Materials Chemistry
The unique combination of functional groups in this compound suggests its potential utility in a variety of emerging fields.
In organic synthesis , it could serve as a versatile building block. The sulfonyl group can act as a leaving group or a directing group in various transformations, while the phenolic hydroxyl and methoxy groups can be further functionalized. wikipedia.org Its potential as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, warrants investigation.
In materials science , aryl sulfones are known to be components of high-performance polymers. nih.govrsc.org The introduction of a hydroxyl and a methoxy group could be leveraged to tune the properties of such polymers, for example, by influencing their solubility, thermal stability, or ability to form hydrogen bonds. Its potential application in the development of novel materials for optoelectronics is another exciting avenue, given that substituted aromatic compounds are often used in these applications. mdpi.com
Deeper Computational Insights into Reactivity and Properties
Computational chemistry offers a powerful tool to complement experimental studies and to guide future research directions. mdpi.com In-depth computational analysis of this compound can provide a wealth of information about its electronic structure, reactivity, and potential applications.
Future computational studies should focus on:
Calculating the molecular properties: This includes determining the geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and potential interaction with other molecules.
Modeling reaction mechanisms: Density Functional Theory (DFT) calculations can be used to investigate the transition states and reaction pathways for its synthesis and derivatization, providing insights that are difficult to obtain experimentally. nih.gov
Predicting spectroscopic data: Computational prediction of NMR and IR spectra can aid in the interpretation of experimental data.
Virtual screening for biological activity: Docking studies could be performed to predict the binding affinity of this compound and its derivatives to various biological targets, guiding the design of new potential therapeutic agents. nih.gov
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in both fundamental and applied chemistry.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(Methanesulfonyl)-3-methoxyphenol be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise sulfonylation and methoxylation. For sulfonylation, methanesulfonyl chloride (CAS 124-63-0) can be reacted with a phenolic intermediate under anhydrous conditions with a base like triethylamine to minimize hydrolysis . Purification via recrystallization (using solvents like dichloromethane/hexane mixtures) or column chromatography (silica gel, gradient elution) is critical. Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) ensures intermediate stability .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of H/C NMR (e.g., δ ~3.1 ppm for methanesulfonyl CH, δ ~3.8 ppm for methoxy group), FT-IR (S=O stretch at ~1350-1300 cm), and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is advised .
Q. How does the methanesulfonyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation products via LC-MS. The sulfonyl group enhances stability in acidic conditions but may hydrolyze in strongly basic media (pH >12), requiring storage at neutral pH .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum model for water) should be included. Compare computed H NMR shifts with experimental data to validate accuracy .
Q. How do CYP enzymes metabolize this compound, and how can metabolic stability be assessed?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., demethylation or sulfonyl reduction). CYP isoform-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) clarify enzymatic contributions. Intrinsic clearance (Cl) calculations guide pharmacokinetic profiling .
Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing phenolic compounds?
- Methodological Answer : Conduct meta-analysis of published datasets, emphasizing assay conditions (e.g., cell lines, incubation time). Validate discrepancies via orthogonal assays: e.g., compare radioligand binding (for receptor affinity) with functional cAMP assays (for efficacy). Statistical tools like Bland-Altman plots quantify inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
